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Compound of Interest

2-Amino-2-(3-
Compound Name:
methoxyphenyl)acetic acid

Cat. No.: B112952

An In-Depth Technical Guide to 2-Amino-2-(3-
methoxyphenyl)acetic acid

This technical guide provides a comprehensive overview of 2-Amino-2-(3-
methoxyphenyl)acetic acid, a non-proteinogenic amino acid. The information is tailored for
researchers, scientists, and professionals in drug development, focusing on its chemical
identity, physicochemical properties, and potential synthetic applications. Due to the limited
availability of direct experimental data for this specific compound, this guide also references
methodologies for closely related isomers to provide a practical framework for its synthesis and
use.

Chemical Identity and Physicochemical Properties

2-Amino-2-(3-methoxyphenyl)acetic acid is a derivative of glycine featuring a methoxy-
substituted phenyl ring at the alpha-carbon. This substitution imparts specific steric and
electronic characteristics that make it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Data for 2-Amino-2-(3-methoxyphenyl)acetic acid
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Property Value Source
CAS Number 7314-43-4 [1]
Molecular Formula C9H11NO3 [1]
Molecular Weight 181.19 g/mol [1]
IUPAC Name zramino-2-(3- [1]

methoxyphenyl)acetic acid

Canonical SMILES

COC1=CC=CC(=C1)C(C(=0)
O)N

[1]

UMKVNPOZWRHJPM-
InChl Key [1]
UHFFFAOYSA-N
Computed XLogP3 -1.7 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor
ydrog p 4 [1]
Count
Rotatable Bond Count 3 [1]

White to off-white solid

Appearance )
(predicted)
Predicted to have limited
N solubility in water and higher
Solubility

solubility in polar organic

solvents.

[2]

Note: Some properties, such as melting point, boiling point, and pKa, are not readily available

in the scientific literature for this specific isomer.

Molecular Structure

The molecular structure of 2-Amino-2-(3-methoxyphenyl)acetic acid is defined by a central

alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3-

methoxyphenyl group. The structure can be represented by the SMILES string:
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COC1=CC=CC(=C1)C(C(=0O)O)N.[1] Three-dimensional conformers and 2D structural images
are available in chemical databases such as PubChem (CID 265441).[1]

Experimental Protocols

While specific, validated experimental protocols for the meta-isomer are not widely published,
established methods for the synthesis of the closely related ortho-isomer, 2-amino-2-(2-
methoxyphenyl)acetic acid, can serve as a strong starting point. The following protocols are
adapted from these methodologies.

The Strecker synthesis is a robust three-component reaction for preparing a-amino acids. It
involves the reaction of an aldehyde with an amine and a cyanide source to form an a-
aminonitrile, which is then hydrolyzed to the desired amino acid.

Materials:

o 3-methoxybenzaldehyde

e Ammonium chloride (NH4Cl)

e Sodium cyanide (NaCN) or Potassium cyanide (KCN)
o Methanol (MeOH) and Water

» Concentrated Hydrochloric Acid (HCI)

e Sodium Hydroxide (NaOH) for neutralization

» Diethyl ether or other suitable organic solvent for extraction
o Standard laboratory glassware

Procedure:

e Formation of a-aminonitrile:

o In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde (1 eq) and ammonium
chloride (1.5 eq) in a mixture of methanol and water.
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o Cool the solution to 0-5 °C using an ice bath.

o Add sodium cyanide (1.2 eq) portion-wise while stirring vigorously, maintaining the low
temperature.

o Allow the reaction to warm to room temperature and stir for 12-24 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by adding cold water and extract the product with
diethyl ether.

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude 2-amino-2-(3-methoxyphenyl)acetonitrile.

Hydrolysis to Amino Acid:

o To the crude a-aminonitrile, add a solution of concentrated hydrochloric acid.

o Heat the mixture to reflux for 4-6 hours until hydrolysis is complete (monitor by TLC).

o Cool the reaction mixture to room temperature.

o Carefully neutralize the mixture with a sodium hydroxide solution to precipitate the amino
acid.

o Collect the solid product by filtration and wash with cold water.

o Recrystallize the crude product from a suitable solvent (e.g., water/ethanol) for purification.
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Product: 2-Amino-2-(3-methoxyphenyl)acetic acid

Click to download full resolution via product page
Caption: Experimental workflow for the Strecker synthesis.

The incorporation of non-natural amino acids like 2-Amino-2-(3-methoxyphenyl)acetic acid
into peptide chains is a key strategy in drug discovery. The following Fmoc-based SPPS
protocol is adapted for sterically hindered amino acids.

Materials:
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e Fmoc-protected 2-Amino-2-(3-methoxyphenyl)acetic acid
e Rink Amide or other suitable resin

e N,N-Dimethylformamide (DMF)

» Piperidine solution in DMF (20%)

e Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
3-oxid hexafluorophosphate)

» Base: N,N-Diisopropylethylamine (DIPEA)
o Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Hz20)
e SPPS reaction vessel

Procedure:

Resin Preparation: Swell the resin in DMF for at least 30 minutes.

e Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc
protecting group from the N-terminus of the growing peptide chain.

e Amino Acid Activation: In a separate vial, pre-activate Fmoc-2-Amino-2-(3-
methoxyphenyl)acetic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

o Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction
to proceed for 2-4 hours. Due to potential steric hindrance from the methoxyphenyl group, a
longer coupling time and a potent coupling reagent like HATU are recommended.

e Washing: After coupling, thoroughly wash the resin with DMF,
* Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

o Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage
cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
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« Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-

phase high-performance liquid chromatography

(RP-HPLC).
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Caption: Workflow for a single coupling cycle in Fmoc-based SPPS.

Applications in Drug Development

While direct applications of 2-Amino-2-(3-methoxyphenyl)acetic acid are not extensively

documented, its structure is analogous to other non-canonical amino acids used to enhance
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the properties of therapeutic molecules.

e Proteolysis Targeting Chimeras (PROTACS): The related ortho-isomer is used as a
component in the linkers of PROTACSs.[3] The methoxyphenyl group can modulate
physicochemical properties like solubility and cell permeability, which are critical for the
efficacy of these heterobifunctional molecules.[3] The meta-isomer could similarly be
explored as a linker component to fine-tune the length, rigidity, and vectoral properties
necessary for forming a productive ternary complex between a target protein and an E3
ligase.

» Antimicrobial Peptides (AMPSs): Incorporation of non-natural amino acids can enhance the
proteolytic stability and modulate the hydrophobicity of AMPs.[4] The steric bulk of the
methoxyphenyl group in 2-Amino-2-(3-methoxyphenyl)acetic acid could protect the
peptide backbone from enzymatic degradation, potentially increasing its in-vivo half-life.

o Peptide Mimetics and Constrained Peptides: As a sterically hindered amino acid, its
incorporation can introduce conformational constraints into a peptide backbone. This is a

common strategy to lock a peptide into a bioactive conformation, improving its binding affinity

and selectivity for a specific biological target.

Warhead 2-Amino-2-(3-methoxyphenyl)
(Binds to Target Protein) -acetic acid

Incorporated into

E3 Ligase Ligand

Click to download full resolution via product page

Caption: Role as a building block in a PROTAC linker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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